molecular formula C16H14O4 B1671081 Echinatin CAS No. 34221-41-5

Echinatin

Cat. No.: B1671081
CAS No.: 34221-41-5
M. Wt: 270.28 g/mol
InChI Key: QJKMIJNRNRLQSS-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Echinatin, a natural compound isolated from licorice, primarily targets alpha-hemolysin (Hla) , a cytolytic pore-forming toxin that plays a pivotal role in Staphylococcus aureus pathogenesis . It also targets transforming growth factor-beta-activated kinase 1 (TAK1) and Kelch-like ECH-associated protein 1 (Keap1) .

Mode of Action

This compound inhibits the hemolytic activity of methicillin-resistant Staphylococcus aureus (MRSA) by indirectly binding to Hla . It represses lipopolysaccharide (LPS)-induced activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways by targeting TAK1 . Furthermore, this compound directly interacts with Keap1, activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .

Biochemical Pathways

This compound affects two main biochemical pathways: the TAK1-MAPK/NF-κB pathway and the Keap1-Nrf2-HO-1 pathway . By blocking the TAK1-MAPK/NF-κB pathway, this compound suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2 (COX-2), reducing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) . Activation of the Keap1-Nrf2-HO-1 pathway enhances heme oxygenase-1 (HO-1) expression .

Pharmacokinetics

This compound can be quickly absorbed and eliminated, and it is extensively distributed in the body. Its absolute bioavailability is approximately 681% .

Result of Action

This compound exerts anti-inflammatory effects in vitro and in vivo . It reduces LPS-induced mRNA expression and release of interleukin-1β (IL-1β) and IL-6 in RAW264.7 cells . In vivo, this compound ameliorates LPS-induced lung inflammatory injury and reduces the production of IL-1β and IL-6 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a coculture system of A549 cells and S. aureus, this compound significantly reduces cell damage . Moreover, this compound exhibits a significant therapeutic effect in an MRSA-induced mouse pneumonia model .

Preparation Methods

Synthetic Routes and Reaction Conditions: Echinatin can be synthesized through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from licorice roots. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified through various chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Echinatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often results in the formation of dihydrochalcones.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups are introduced into the aromatic rings.

Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Echinatin serves as a valuable precursor for the synthesis of various chalcone derivatives with potential biological activities.

    Biology: this compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in studies related to oxidative stress and inflammation.

    Medicine: this compound has demonstrated potential therapeutic effects in various diseases, including cancer, metabolic disorders, and inflammatory conditions. .

    Industry: this compound is used in the development of natural health products and supplements due to its beneficial health effects.

Comparison with Similar Compounds

  • Licochalcone A
  • Isoliquiritigenin
  • Chalcone
  • Flavokawain A
  • Cardamonin

Echinatin’s unique combination of anti-inflammatory, antioxidant, and anticancer properties, along with its distinct molecular mechanisms, makes it a promising compound for further research and therapeutic development.

Properties

IUPAC Name

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKMIJNRNRLQSS-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019928
Record name Echinatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34221-41-5
Record name Echinatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034221415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECHINATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3816S4UA9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Echinatin
Reactant of Route 2
Echinatin
Reactant of Route 3
Reactant of Route 3
Echinatin
Reactant of Route 4
Reactant of Route 4
Echinatin
Reactant of Route 5
Reactant of Route 5
Echinatin
Reactant of Route 6
Echinatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.